5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(2-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one
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Overview
Description
The compound 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(2-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its unique structure, which includes a triazatricyclo framework, a chlorophenyl group, and a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(2-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Esterification: Starting from 4-chlorobenzoic acid, esterification with methanol is performed to obtain the corresponding ester.
Hydrazination: The ester is then subjected to hydrazination to form the hydrazide intermediate.
Cyclization: The hydrazide undergoes cyclization to form the thiadiazole ring.
Sulfonylation: The thiadiazole intermediate is converted into sulfonyl chloride, followed by nucleophilic attack by amines to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(2-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(2-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one: has several scientific research applications:
Medicinal Chemistry: Potential antiviral and antibacterial properties.
Biology: Used in studies related to enzyme inhibition and protein interactions.
Industry: Potential use as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(2-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(2-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one: is unique due to its triazatricyclo framework and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C27H24ClN3O3S |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(2-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one |
InChI |
InChI=1S/C27H24ClN3O3S/c1-16-6-4-5-7-22(16)31-25(33)20-12-18-14-34-27(2,3)13-21(18)29-24(20)30-26(31)35-15-23(32)17-8-10-19(28)11-9-17/h4-12H,13-15H2,1-3H3 |
InChI Key |
OBHQJGWEMCJDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C4CC(OCC4=C3)(C)C)N=C2SCC(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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